5-Chloro-3-(methoxymethyl)picolinonitrile
Description
5-Chloro-3-(methoxymethyl)picolinonitrile (CAS: 1386986-06-6) is a heteroaromatic nitrile derivative with the molecular formula C₈H₇ClN₂O. Its IUPAC name is 5-chloro-3-(methoxymethyl)pyridine-2-carbonitrile, and its InChIKey is AHIYBRIEVPKSGH-UHFFFAOYSA-N . This compound is a white to off-white solid stored under dry, room-temperature conditions, with a purity of ≥97%. It is primarily used as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
5-chloro-3-(methoxymethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-5-6-2-7(9)4-11-8(6)3-10/h2,4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIYBRIEVPKSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=CC(=C1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801232810 | |
| Record name | 5-Chloro-3-(methoxymethyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1386986-06-6 | |
| Record name | 5-Chloro-3-(methoxymethyl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1386986-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-(methoxymethyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(methoxymethyl)picolinonitrile typically involves the chlorination of 3-(methoxymethyl)picolinonitrile. This can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(methoxymethyl)picolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution with an amine can yield 5-amino-3-(methoxymethyl)picolinonitrile, while oxidation may produce 5-chloro-3-(methoxymethyl)picolinic acid.
Scientific Research Applications
5-Chloro-3-(methoxymethyl)picolinonitrile is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibitors and as a potential ligand for receptor binding studies.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(methoxymethyl)picolinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and methoxymethyl groups can influence the compound’s binding affinity and specificity towards its molecular targets. Detailed studies on its interaction with specific pathways and targets are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The table below lists key structural analogues, their similarity scores (calculated via Tanimoto or related indices), and distinguishing features:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 3-(Methoxymethyl)picolinonitrile | 58553-48-3 | 0.94 | Lacks Cl at position 5 |
| 5-Bromo-3-chloro-2-methylpyridine | 38180-46-0 | 0.90 | Br replaces CN; methyl at position 2 |
| 5-Amino-3-chloropicolinonitrile | 914358-72-8 | 0.74 | NH₂ replaces methoxymethyl at position 3 |
| 3-Chloro-6-methylpicolinonitrile | 488713-31-1 | 0.76 | Methyl at position 6; Cl at position 3 |
| 5-Chloro-3-(hydroxymethyl)picolinonitrile | 1423037-18-6 | 0.91 | OH replaces OMe in methoxymethyl group |
Physicochemical and Functional Differences
- Electron-Withdrawing Effects: The nitrile group in 5-Chloro-3-(methoxymethyl)picolinonitrile enhances electrophilicity at the pyridine ring compared to non-nitrile analogues like 5-Bromo-3-chloro-2-methylpyridine .
- Solubility : The methoxymethyl group improves solubility in polar aprotic solvents (e.g., DMF, THF) relative to the hydroxymethyl variant, which tends to form hydrogen bonds and precipitate .
- Bioactivity: The chloro substituent at position 5 is critical for binding to kinase ATP pockets, as seen in its use as a key intermediate in anticancer drug candidates. In contrast, 5-Amino-3-chloropicolinonitrile lacks this activity due to reduced electron deficiency .
Biological Activity
5-Chloro-3-(methoxymethyl)picolinonitrile is a chemical compound that has garnered attention for its potential biological applications. With the molecular formula CHClNO and a molecular weight of 182.61 g/mol, this compound exhibits a variety of biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
This compound is synthesized through chlorination processes involving 3-(methoxymethyl)picolinonitrile. Common methods include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure high yield and purity .
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of chloro and methoxymethyl groups influences its binding affinity and specificity towards molecular targets.
- Enzyme Interaction : The compound may act as an enzyme inhibitor, affecting pathways involved in cellular signaling and metabolism.
- Receptor Binding : It has potential applications as a ligand in receptor binding studies, which can elucidate its role in various biological processes .
Biological Applications
This compound has been investigated for various applications:
- Medicinal Chemistry : The compound serves as a building block for synthesizing pharmacologically active agents .
- Agrochemical Development : It is utilized in the synthesis of agrochemicals, demonstrating potential efficacy against pests or diseases affecting crops .
- Biological Pathways Studies : Researchers utilize this compound to explore mechanisms underlying diseases, particularly those related to enzyme activity modulation .
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of histone deacetylases (HDACs), compounds similar to this compound were shown to modulate gene expression by affecting acetylation states of histones. This modulation is crucial for understanding therapeutic strategies against cancers driven by aberrant gene activation .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Chloropicolinonitrile | Lacks methoxymethyl group | Less versatile in synthetic applications |
| 5-Chloro-2-cyano-3-nitropyridine | Contains nitro group | Potentially different reactivity |
| 5-Chloro-3-fluoropicolinonitrile | Fluorine atom replaces methoxymethyl group | Altered binding properties |
The unique combination of chloro and methoxymethyl groups in this compound enhances its reactivity and stability, making it a valuable intermediate for various synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
